Myrtillin
Overview
Description
Myrtillin, also known as delphinidin 3-O-glucoside, is an anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the red, purple, and blue colors in many fruits and flowers. This compound is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and various myrtles . It is also present in yeast and oatmeal .
Mechanism of Action
Target of Action
Myrtillin, also known as Delphinidin 3-glucoside, is an anthocyanin . It has been found to have potential anti-prion effects . The primary targets of this compound are the prion proteins, specifically the normal cellular prion protein (PrP^C) and its pathogenic isoform (PrP^Sc) . These proteins play a crucial role in prion diseases, which are protein-based neurodegenerative disorders .
Mode of Action
This compound interacts with its targets by binding to the prion proteins and inhibiting their pathological activity . It has been shown to reduce the levels of Reactive Oxygen Species (ROS) produced due to pathogenic prion infection, through the activation of the Keap1-Nrf2 pathway . This suggests that this compound may exert its effects by modulating oxidative stress responses.
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the anthocyanin biosynthesis pathway . In this pathway, the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase produces delphinidin 3-(6-p-coumaroyl)glucoside from this compound and p-coumaroyl-CoA . This process is crucial for the production of anthocyanins, which are plant pigments responsible for the red, purple, and blue colors in many fruits and vegetables.
Pharmacokinetics
It is known that anthocyanins, in general, have low bioavailability . This is due to their rapid elimination from the body, mostly through the kidneys and bile
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to have strong antioxidant action in prion-affected cells . Additionally, it has been found to increase the percentage of cells in the S/G2/M cycle phase , suggesting a potential role in cell cycle regulation. In a rabbit model of atherosclerosis, this compound was shown to decrease serum lipid levels and down-regulate the mRNA levels of inflammatory markers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can lead to the formation of this compound complexes called metalloanthocyanins, which are responsible for the various colors in plants like Hydrangea macrophylla . .
Biochemical Analysis
Biochemical Properties
Myrtillin is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which produces delphinidin 3-(6-p-coumaroyl)glucoside from this compound and p-coumaroyl-CoA in the anthocyanin biosynthesis pathway . This interaction highlights this compound’s role in the biosynthesis of complex anthocyanin derivatives.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating oxidative stress and inflammation. This compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . Additionally, this compound can influence gene expression by regulating transcription factors involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS). This compound also activates antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing the cell’s ability to neutralize ROS . Furthermore, this compound can modulate gene expression by influencing signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions or in the presence of light and heat . Long-term studies have shown that this compound can maintain its antioxidant properties over extended periods, although its efficacy may decrease due to degradation. In vitro and in vivo studies have demonstrated that this compound can provide long-term protection against oxidative stress and inflammation, contributing to improved cellular function and health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant antioxidant and anti-inflammatory benefits without adverse effects . At high doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at higher doses, indicating that optimal dosing is crucial for maximizing the therapeutic benefits of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the anthocyanin biosynthesis pathway. It interacts with enzymes such as anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which catalyzes the formation of complex anthocyanin derivatives . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress and inflammation. These interactions highlight the importance of this compound in maintaining cellular homeostasis and health.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect this compound’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the cytoplasm, nucleus, or mitochondria, where it can exert its antioxidant effects and modulate cellular processes. Understanding this compound’s subcellular localization is crucial for elucidating its mechanisms of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Myrtillin can be synthesized through the enzymatic acylation of blackcurrant anthocyanins. This process involves the use of enzymes to transfer acyl groups to the anthocyanin molecules, enhancing their stability and lipophilic properties . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources such as blackcurrant and blueberry. The extraction process includes steps like maceration, filtration, and purification using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for qualitative and quantitative analysis .
Chemical Reactions Analysis
Types of Reactions
Myrtillin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with ellagitannins during red wine maturation, leading to the formation of new pigments .
Common Reagents and Conditions
Common reagents used in this compound reactions include p-coumaroyl-CoA, which reacts with this compound in the presence of the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase . The reaction conditions often involve moderately acidic pH values (4 < pH < 6) to facilitate the formation of different pigment forms .
Major Products
The major products formed from this compound reactions include delphinidin 3-(6-p-coumaroyl)glucoside and various hybrid pigments formed during wine aging .
Scientific Research Applications
Myrtillin has a wide range of scientific research applications:
Comparison with Similar Compounds
Myrtillin is similar to other anthocyanins such as cyanidin and pelargonidin. it is unique due to its specific glycosylation pattern, which affects its color properties and stability . Other similar compounds include delphinidin and chrysanthemin, which also contribute to the pigmentation in plants .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable subject of study in scientific research and industrial applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028800 | |
Record name | Mirtillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-38-3, 26984-07-6 | |
Record name | Delphinidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirtillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin monoglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirtillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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